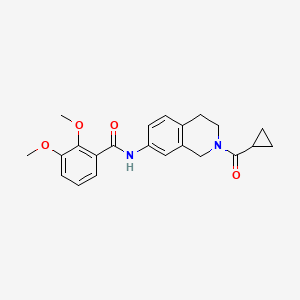
N-(2-(环丙烷羰基)-1,2,3,4-四氢异喹啉-7-基)-2,3-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide is a complex organic compound featuring a diverse array of functional groups. This compound's intriguing structure lends it potential applications in various scientific fields, including chemistry, biology, and medicinal research. The tetrahydroisoquinoline core and the cyclopropanecarbonyl and dimethoxybenzamide groups combine to create a unique molecular architecture worth exploring.
科学研究应用
This compound finds applications across various scientific domains due to its versatile chemical structure:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Its derivatives may act as enzyme inhibitors or receptor modulators, useful in biochemistry research.
Industry: Could serve as an intermediate in the synthesis of advanced materials or pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide can involve several steps, each requiring precise control over reaction conditions:
Cyclopropanecarbonylation: The initial step could involve the reaction of 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)amine with cyclopropanecarbonyl chloride, using a base such as triethylamine, under inert atmosphere to form the cyclopropanecarbonyl derivative.
Dimethoxybenzamide formation: Subsequently, this intermediate can be reacted with 2,3-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine) to yield the final product.
Industrial Production Methods
On an industrial scale, the synthesis would focus on optimizing yield and purity while minimizing cost and waste. This could involve continuous flow chemistry techniques to ensure better control over reaction parameters and enhanced safety profiles.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, potentially forming iminium intermediates.
Reduction: It can also be reduced to alter the cyclopropanecarbonyl group or the aromatic ring, leading to derivatives with varying activities.
Substitution: The methoxy groups on the benzamide may be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, Grignard reagents
Major Products
The major products of these reactions depend on the specific pathways and reagents used. For example, oxidation might yield an iminium ion, whereas reduction could produce a more saturated compound.
作用机制
The specific mechanism by which N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide exerts its effects depends on its interaction with biological targets. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclopropanecarbonyl group provides rigidity, influencing how the compound binds to its target. The dimethoxybenzamide part could enhance lipophilicity, facilitating membrane permeability.
相似化合物的比较
Similar Compounds
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide: Lacks the cyclopropanecarbonyl group but retains core functionalities.
Cyclopropanecarbonyl-isoquinolinyl derivatives: Similar in structure but with varying substitutions on the isoquinoline and benzamide cores.
Uniqueness
The presence of the cyclopropanecarbonyl group sets N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide apart, as it imparts distinctive physicochemical properties and potentially unique biological activities compared to other derivatives.
This compound's multifaceted nature underscores its relevance in advanced scientific research and industrial applications.
属性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-5-3-4-18(20(19)28-2)21(25)23-17-9-8-14-10-11-24(13-16(14)12-17)22(26)15-6-7-15/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIXHBNMIGLJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














